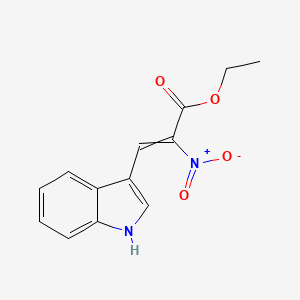![molecular formula C5H3N3O3S B14703958 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione CAS No. 18903-19-0](/img/structure/B14703958.png)
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological and medicinal properties, including anticancer and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with various precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole and pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .
科学的研究の応用
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione has several scientific research applications:
作用機序
The mechanism of action of 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with various molecular targets. For example, some derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrano[2,3-d]thiazoles: These compounds also feature a fused thiazole ring and have applications in drug development.
Uniqueness
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
特性
CAS番号 |
18903-19-0 |
|---|---|
分子式 |
C5H3N3O3S |
分子量 |
185.16 g/mol |
IUPAC名 |
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H3N3O3S/c9-4-2-3(12-1-6-2)7-5(10)8(4)11/h1,11H,(H,7,10) |
InChIキー |
KZOSZUYHGGWNSN-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(S1)NC(=O)N(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


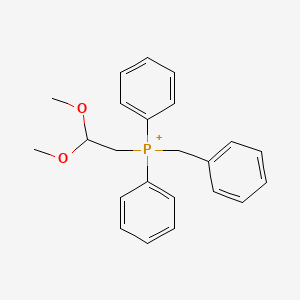
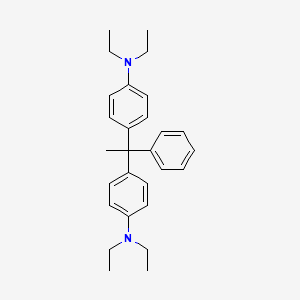
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
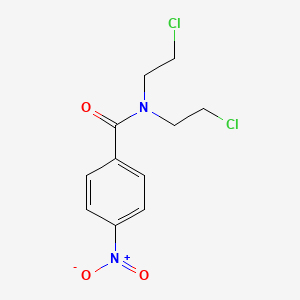
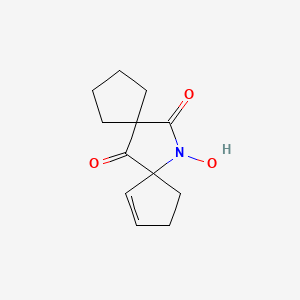


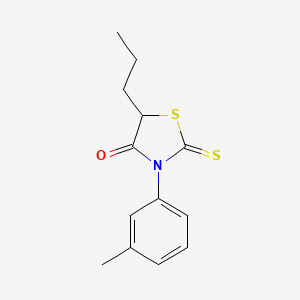

![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)


